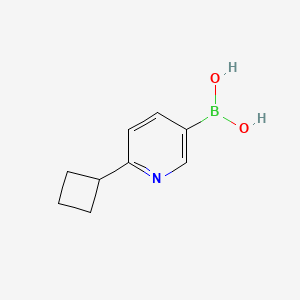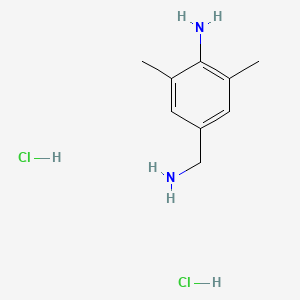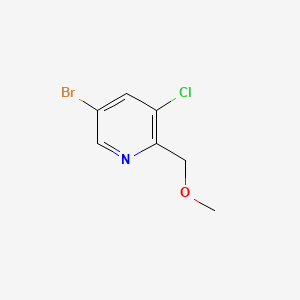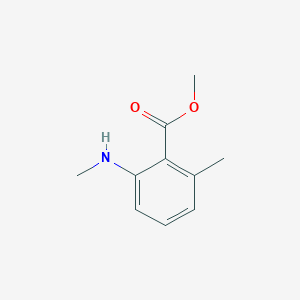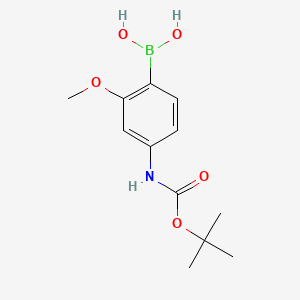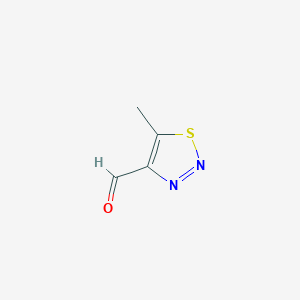
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazonoyl chlorides with thiosemicarbazides under basic conditions . Another approach involves the Hurd-Mori cyclization, which is a well-known method for constructing thiadiazole rings .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
化学反応の分析
Types of Reactions
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism by which 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiadiazole ring can participate in various biochemical reactions, influencing enzyme activity and receptor binding . These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde include other thiadiazole derivatives such as 1,3,4-thiadiazole and 1,2,4-thiadiazole . These compounds share the thiadiazole ring structure but differ in the position and type of substituents.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the aldehyde group at the 4-position and the methyl group at the 5-position provides unique chemical properties that can be exploited in various applications .
特性
CAS番号 |
27643-16-9 |
|---|---|
分子式 |
C4H4N2OS |
分子量 |
128.15 g/mol |
IUPAC名 |
5-methylthiadiazole-4-carbaldehyde |
InChI |
InChI=1S/C4H4N2OS/c1-3-4(2-7)5-6-8-3/h2H,1H3 |
InChIキー |
WDYGOLOQBGVWPH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NS1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



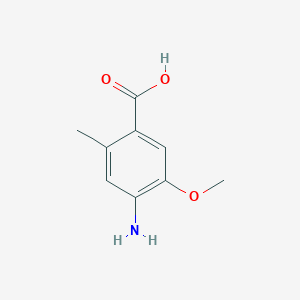
![[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate](/img/structure/B13463373.png)
![7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B13463376.png)

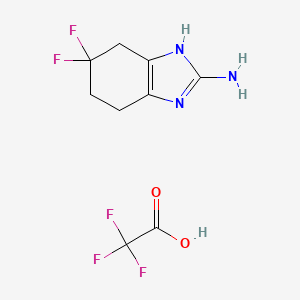
![3-[6-(Aminomethyl)-5-methyl-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13463394.png)
![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13463398.png)
